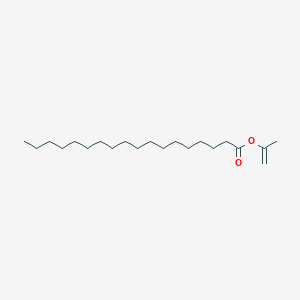

Isopropenyl stearate

Cat. No. B8344210

M. Wt: 324.5 g/mol

InChI Key: HKKOVPPBQKFVNN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04488996

Procedure details

The zeolite was prepared in a conventional way using a 1N aqueous zinc acetate solution and drying the partially exchanged zeolite for about 16 hours at about 150° C. The dried zeolite contained about 4.0% zinc. Fifteen grams of the loaded zeolite plus 100 g (0.36 moles) of melted stearic acid were sealed in a 1-liter pressure vessel equipped with a magnetic stirrer, a gas inlet tube and a thermocouple, and the air within replaced by nitrogen. Approximately 80 ml of a liquified gas, the composition of which is about 60% of a 50--50 mixture of propyne and allene and about 40% propane, containing approximately 0.5 mole methyl acetylene in a pressure burette was pushed into the pressure vessel using pressurized nitrogen gas. An electric heater was used to heat the vigorously stirred mixture for 10 minutes at 120° C. at a pressure of about 400 pounds per square inch at which time the pressure vessel and its contents were rapidly cooled and the pressure in the vessel discharged to atmospheric pressure. Infrared analysis of the pale ivory colored solid gave the same spectra as that of a reference sample of isopropenyl stearate.

[Compound]

Name

zeolite

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

liquified gas

Quantity

80 mL

Type

solvent

Reaction Step Five

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[CH:21]#[C:22][CH3:23].C=C=C.CCC>C([O-])(=O)C.[Zn+2].C([O-])(=O)C>[C:1]([O:20][C:22]([CH3:23])=[CH2:21])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:4.5.6|

|

Inputs

Step One

[Compound]

|

Name

|

zeolite

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCC)(=O)O

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

0.5 mol

|

|

Type

|

reactant

|

|

Smiles

|

CC#C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]

|

Step Five

[Compound]

|

Name

|

liquified gas

|

|

Quantity

|

80 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

drying the partially exchanged zeolite for about 16 hours at about 150° C

|

|

Duration

|

16 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a magnetic stirrer, a gas inlet tube

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

were rapidly cooled

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCC)(=O)OC(=C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |